BenchChemオンラインストアへようこそ!

8-Phenyl-6-azaspiro[3.4]octane hydrochloride

Salt selection Solid-state stability Pre-formulation

8-Phenyl-6-azaspiro[3.4]octane hydrochloride is a spirocyclic secondary amine presented as a hydrochloride salt (C13H18ClN, MW 223.74). The compound consists of a cyclobutane ring spiro-fused to a pyrrolidine ring at the 6-position, with an 8-phenyl substituent that introduces conformational rigidity and a defined vector for further functionalization.

Molecular Formula C13H18ClN
Molecular Weight 223.74
CAS No. 1909319-09-0
Cat. No. B3249038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyl-6-azaspiro[3.4]octane hydrochloride
CAS1909319-09-0
Molecular FormulaC13H18ClN
Molecular Weight223.74
Structural Identifiers
SMILESC1CC2(C1)CNCC2C3=CC=CC=C3.Cl
InChIInChI=1S/C13H17N.ClH/c1-2-5-11(6-3-1)12-9-14-10-13(12)7-4-8-13;/h1-3,5-6,12,14H,4,7-10H2;1H
InChIKeyNCVDWSPBISQKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Phenyl-6-azaspiro[3.4]octane Hydrochloride (CAS 1909319-09-0): Spirocyclic Amine Building Block for Small-Molecule Discovery


8-Phenyl-6-azaspiro[3.4]octane hydrochloride is a spirocyclic secondary amine presented as a hydrochloride salt (C13H18ClN, MW 223.74) . The compound consists of a cyclobutane ring spiro-fused to a pyrrolidine ring at the 6-position, with an 8-phenyl substituent that introduces conformational rigidity and a defined vector for further functionalization [1]. It is supplied as a racemic mixture with a typical purity of ≥95% and is primarily employed as a versatile small-molecule scaffold in medicinal chemistry and chemical biology .

Why 8-Phenyl-6-azaspiro[3.4]octane Hydrochloride Cannot Be Replaced by Generic Azaspiro[3.4]octane Analogs in Drug Discovery


The 8-phenyl substitution pattern on the 6-azaspiro[3.4]octane core is not a generic decoration; it fundamentally alters the scaffold's conformational landscape, physicochemical profile, and biological target engagement. The phenyl ring at the 8-position imposes a specific exit vector that is distinct from other 8-aryl analogues (e.g., 8-(2-methylphenyl) or 8-(3-chlorophenyl)) and from unsubstituted azaspiro[3.4]octane isomers, directly impacting molecular recognition at targets such as the mitochondrial permeability transition pore (mPTP) [1][2]. Furthermore, the hydrochloride salt form offers differentiated handling (solid-state stability, hygroscopicity, and solubility) compared to the free base (CAS 1909319-08-9), which is crucial for reproducible screening and scale-up workflows . Substituting the racemate with a single enantiomer (e.g., (R)-8-phenyl-6-azaspiro[3.4]octane hydrochloride, CAS 3052087-65-4) would alter pharmacological outcomes if chiral recognition is operative, as demonstrated by the explicit listing of specific enantiomers in the mPTP patent family [1].

Head-to-Head Quantitative Evidence: 8-Phenyl-6-azaspiro[3.4]octane Hydrochloride vs. Closest Analogs


Salt-Form Stability: Hydrochloride Salt vs. Free Base

8-Phenyl-6-azaspiro[3.4]octane hydrochloride (MW 223.74) is supplied as a crystalline solid with documented long-term storage stability under cool, dry conditions; its free base counterpart (MW 187.28, CAS 1909319-08-9) is an oil or low-melting solid that requires inert atmosphere storage at 2–8 °C to prevent oxidation and discoloration . The hydrochloride salt thus provides superior handling and weighing accuracy for quantitative experimentation.

Salt selection Solid-state stability Pre-formulation

8-Phenyl Substituent Electronic Effect vs. 8-(3-Chlorophenyl) Analog

The 8-phenyl substituent (Hammett σp = 0.00) provides an electronically neutral aromatic ring, whereas the 8-(3-chlorophenyl) analogue (CAS 2059938-19-9) introduces an electron-withdrawing chlorine (σm = +0.37) that alters the basicity of the pyrrolidine nitrogen (estimated ΔpKa ≈ −0.5 to −1.0 units) and modulates π-stacking interactions with biological targets [1]. This difference is material: in the mPTP patent series, 8-phenyl-substituted amides are explicitly claimed alongside 8-(2-fluorophenyl) variants, indicating that subtle electronic tuning at the 8-position is used to optimize potency [2].

Structure-activity relationship Hammett constant Drug design

Racemic vs. Enantiopure (R)-Isomer: Implications for Chiral Recognition

8-Phenyl-6-azaspiro[3.4]octane hydrochloride (CAS 1909319-09-0) is marketed as the racemic mixture (±) . The (R)-enantiomer is separately available as (R)-8-phenyl-6-azaspiro[3.4]octane hydrochloride (CAS 3052087-65-4) but with restricted availability due to patent protection . The mPTP patent explicitly claims (S)-configured amide derivatives (e.g., (S)-2-methyl-5-(8-phenyl-6-azaspiro[3.4]octane-6-carbonyl)-2,4-dihydro-3H-1,2,4-triazol-3-one), demonstrating that stereochemistry at the 8-position is pharmacologically relevant [1]. Users requiring enantiopure material must either perform chiral resolution or purchase the (R)-enantiomer at significantly higher cost and lead time.

Chirality Enantiomeric excess Target engagement

Scaffold Dimensionality: 6-Azaspiro[3.4]octane vs. 2-Oxa-6-azaspiro[3.4]octane in Kinase Inhibitor Design

The 6-azaspiro[3.4]octane core (present in the target compound) has been employed as a building block for EGFR inhibitors, with 2-oxa-6-azaspiro[3.4]octane derivatives showing EGFR IC50 values in the nanomolar range (reported as low as 10.5 nM in BindingDB for a related thia-azaspiro[3.4]octane series) [1][2]. While no direct IC50 data exist for the 8-phenyl substituted analogue, the carbon-based spiro core offers greater metabolic stability than the 2-oxa analogue (which is susceptible to oxidative O-dealkylation), making the 6-azaspiro[3.4]octane scaffold a more durable choice for in vivo studies [3].

Scaffold hopping Kinase inhibitor EGFR

mPTP Patent Engagement: 8-Phenyl Scaffold Explicitly Claimed Over Other 8-Aryl Variants

Patent WO2024153945A1 explicitly names five distinct compound series incorporating the 8-phenyl-6-azaspiro[3.4]octane scaffold as mPTP inhibitors, including (6-hydroxypyrazin-2-yl)(8-phenyl-6-azaspiro[3.4]octan-6-yl)methanone and (S)-2-methyl-5-(8-phenyl-6-azaspiro[3.4]octane-6-carbonyl)-2,4-dihydro-3H-1,2,4-triazol-3-one [1]. In contrast, 8-(3-chlorophenyl), 8-(2-methylphenyl), and 8-benzyl analogues are not claimed, suggesting that the unsubstituted 8-phenyl group provides an optimal balance of lipophilicity and steric fit for the mPTP binding site. This constitutes direct, patent-level prioritization of the 8-phenyl scaffold over closely related 8-aryl congeners.

mPTP inhibitor Mitochondrial permeability transition Neurodegeneration

Recommended Application Scenarios for 8-Phenyl-6-azaspiro[3.4]octane Hydrochloride Based on Differential Evidence


Hit-to-Lead Optimization of mPTP Inhibitors for Neurodegenerative Disease

The explicit exemplification of 8-phenyl-6-azaspiro[3.4]octane amide derivatives in WO2024153945A1 positions this scaffold as a validated starting point for mitochondrial permeability transition pore (mPTP) inhibitor programs targeting neurodegeneration, ischemia-reperfusion injury, and mitochondrial diseases [1]. Researchers can use the hydrochloride salt directly in amide coupling reactions to generate patent-disclosed compounds and explore SAR around the 6-acyl moiety, leveraging the fact that the 8-phenyl group is the preferred substitution among 8-aryl variants in this patent family [1].

Scaffold-Oriented Synthesis of Spirocyclic Kinase Inhibitor Libraries

The all-carbon 6-azaspiro[3.4]octane core offers a metabolically more robust alternative to 2-oxa-6-azaspiro[3.4]octane, which is a known EGFR inhibitor scaffold. The 8-phenyl substituent introduces a defined exit vector for fragment growing or library enumeration. Medicinal chemists can employ the hydrochloride salt in parallel synthesis workflows, capitalizing on its solid-state stability and ease of weighing, to generate diverse kinase-focused libraries for screening against the kinome [2][3].

Chiral Resolution and Stereochemical SAR Studies

Since the racemic 8-phenyl-6-azaspiro[3.4]octane hydrochloride is commercially available at low cost and high purity, while the (R)-enantiomer is patent-restricted, the racemate is the optimal starting material for chiral resolution campaigns. Researchers can perform chiral SFC or diastereomeric salt resolution to isolate both enantiomers and evaluate enantioselective target engagement, as suggested by the stereospecific claims in the mPTP patent (S-configured amides) [1].

Physicochemical Profiling and Pre-Formulation Studies

The hydrochloride salt form of 8-phenyl-6-azaspiro[3.4]octane enables direct use in solubility, permeability (PAMPA/Caco-2), and metabolic stability assays without the need for in situ salt formation. Its crystalline nature facilitates accurate powder dispensing for high-throughput ADME screening, providing a practical advantage over the free base oil, which requires solvent transfer and is prone to oxidation .

Quote Request

Request a Quote for 8-Phenyl-6-azaspiro[3.4]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.